α-L-fucosidase is an enzyme that catalyzes the hydrolysis of α-L-fucosides, releasing L-fucose and an alcohol. It plays a crucial role in the degradation of fucosylated glycoproteins and glycolipids, which are essential components of various biological processes, including immune response and cell signaling. The enzyme is classified under the glycoside hydrolase family 29 (GH29) and family 95 (GH95) in the Carbohydrate-Active enZymes database (CAZy) . Deficiency in α-L-fucosidase activity can lead to fucosidosis, a lysosomal storage disorder characterized by the accumulation of fucosylated compounds .
α-L-fucosidase is primarily sourced from various microorganisms, including bacteria such as Lactobacillus casei and Lactobacillus rhamnosus. These organisms produce the enzyme as part of their metabolic processes. The enzyme is classified into two main families:
The synthesis of α-L-fucosidase involves fermentation processes where specific bacterial strains are cultivated under controlled conditions. For instance, Lactobacillus rhamnosus GG is grown in a medium containing yeast extract, casein peptone, and glucose. The fermentation broth is then centrifuged to obtain the enzyme from the supernatant .
The molecular structure of α-L-fucosidase has been elucidated through techniques such as X-ray crystallography. The active site of the enzyme accommodates the fucose moiety, facilitating its hydrolysis. Key residues involved in substrate binding and catalysis include histidine, tyrosine, and aspartate .
The mechanism by which α-L-fucosidase operates involves a two-step process:
Research indicates that mutations in specific residues can alter the enzyme's activity from hydrolysis to transfucosylation, showcasing its versatility in biochemical applications .
Relevant data indicates that α-L-fucosidase maintains stability across a range of physiological conditions, making it suitable for various applications .
α-L-fucosidase has numerous scientific applications:
Microbial α-L-fucosidases are systematically classified within the Carbohydrate-Active enZymes (CAZy) database into five glycoside hydrolase (GH) families: GH29, GH95, GH139, GH141, and GH151 [1] [7]. This classification reflects evolutionary relationships and functional diversity:
Genomic analyses reveal significant redundancy, with individual bacteria encoding up to 21 GH29 and 10 GH95 fucosidases, enabling adaptation to diverse fucosylated substrates in environments like the human gut or marine ecosystems [1] [2].
Table 1: Classification of α-L-Fucosidase Families in the CAZy Database
| GH Family | Representative Sequences | Predominant Linkages | Mechanism | Dominant Microbial Sources |
|---|---|---|---|---|
| GH29 | 9,867 | α-1,2; α-1,3; α-1,4; α-1,6 | Retaining | Terrabacteria, FCB group, Proteobacteria |
| GH95 | 4,890 | α-1,2 | Inverting | Bacteroidetes, Proteobacteria |
| GH139 | 254 | Not fully characterized | Unknown | Bacteria (95%) |
| GH141 | 1,043 | α-1,3 (pectin-specific) | Unknown | Bacteria (98%) |
| GH151 | 203 | α-1,2/3/4/6 | Retaining* | Bacteria (99%) |
* Predicted based on transglycosylation activity [1] [5] [7].
α-L-Fucosidases employ two distinct hydrolytic mechanisms dictated by their GH family:- Retaining Mechanism (GH29, GH151): Utilizes a double-displacement reaction involving two catalytic carboxylate residues (glutamate/aspartate). A covalent fucosyl-enzyme intermediate forms, retaining the anomeric configuration. For example:1. Nucleophile (e.g., D200 in Lactobacillus casei AlfC) attacks the anomeric carbon.2. Acid/base residue (e.g., E288 in Bacteroides GH29) protonates the glycosidic oxygen [1] [6].This mechanism enables transglycosylation (e.g., AlfB from L. paracasei synthesizes fucosyl-α1,3-GlcNAc with 100% yield via the N346K mutant) [4] [6].- Inverting Mechanism (GH95): Involves a single-displacement reaction with inversion of anomeric configuration. Key residues include:- A general base (asparagine activated by aspartate; e.g., N423/D766 in Bifidobacterium bifidum BbAfcA).- A general acid (glutamate; e.g., E566 in BbAfcA) [9].
Table 2: Catalytic Mechanisms and Key Residues in α-L-Fucosidases
| GH Family | Mechanism | Catalytic Residues | Nucleophile | Acid/Base | Transglycosylation Capacity |
|---|---|---|---|---|---|
| GH29 | Retaining | Glu/Asp (variable position) | Asp/Glu | Glu/Asp | High (e.g., AlfB mutants) |
| GH95 | Inverting | Asn (base), Glu (acid) | None | Water-assisted | Low |
| GH151 | Retaining* | Asp (predicted nucleophile) | Asp | Unknown | Moderate |
* Predicted from structural homology [1] [4] [6].
Substrate recognition in α-L-fucosidases is governed by active-site topology and ancillary domains:
Table 3: Substrate Specificity Across α-L-Fucosidase Families
| GH Family | Primary Linkages | Key Substrates | Representative Enzymes | Special Features |
|---|---|---|---|---|
| GH29A | α-1,2/3/4/6 | pNP-Fuc, HMOs, xyloglucan | Bacteroides BF0810 | Broad specificity |
| GH29B | α-1,3/4 | Lewisa/x, sialyl-Lewisx | Bifidobacterium Fuc1584 | Sterically constrained active site |
| GH95 | α-1,2 | 2′-Fucosyllactose, blood group antigens | B. bifidum BbAfcA | Intolerant to Gal modifications |
| GH141 | α-1,3 | Rhamnogalacturonan-II (pectin) | Streptomyces AlfC | Requires 2-O-Me-D-Xyl substitution |
| GH151 | α-1,2/3/4/6 | Fuc-α1,6-GlcNAc (core fucosylation) | L. casei AlfC | GlcNAc-binding subsite |
α-L-Fucosidases exhibit complex modular architectures that enhance substrate targeting:
Figure: Domain Organization of Representative α-L-Fucosidases
GH29 (e.g., AlfC from *L. casei*): N-terminal — Catalytic (β/α)₈ domain — C-terminal β-sandwich domain GH95 (e.g., BbAfcA from *B. bifidum*): N-terminal β-sandwich — Catalytic (α/α)₆ domain — C-terminal β-sandwich GH151 (e.g., ALfuk2 from *P. thiaminolyticus*): N-terminal catalytic domain — Central β-barrel — C-terminal β-sandwich Domain data sourced from [1] [6] [9].
Key Compounds Mentioned
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